4-(Cyclopropylsulfonyl)benzoic acid
Overview
Description
4-(Cyclopropylsulfonyl)benzoic acid is an organic compound with the molecular formula C10H10O4S It is characterized by a benzoic acid core substituted with a cyclopropylsulfonyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylsulfonyl)benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with cyclopropylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the benzoic acid ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Acid-Base Reactions: As a carboxylic acid, it can react with bases to form salts.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride are used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride may be used.
Major Products Formed:
Substitution Reactions: Products include halogenated derivatives of this compound.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Cyclopropylsulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The cyclopropylsulfonyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Benzoic Acid Derivatives: Compounds such as 4-methylbenzoic acid and 4-chlorobenzoic acid share structural similarities.
Sulfonyl Compounds: Compounds like 4-toluenesulfonic acid and methanesulfonic acid have similar sulfonyl functional groups.
Uniqueness: 4-(Cyclopropylsulfonyl)benzoic acid is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
4-(Cyclopropylsulfonyl)benzoic acid (CAS No. 1346608-85-2) is a sulfonyl-substituted benzoic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H10O4S
- Molecular Weight : 218.25 g/mol
- Structural Characteristics : The compound features a benzoic acid moiety with a cyclopropylsulfonyl group, which is believed to influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the sulfonyl group enhances binding affinity to various biological targets, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It has been suggested that this compound can act as a modulator for specific receptors, influencing cellular signaling pathways.
Biological Activity and Therapeutic Applications
Research into the biological activity of this compound has revealed several potential therapeutic applications:
- Anti-inflammatory Activity : Studies have shown that the compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antimicrobial Effects : Preliminary investigations suggest that it may possess antimicrobial activity against various pathogens, although further studies are needed to establish efficacy and mechanism.
- Potential in Cancer Therapy : There is emerging evidence indicating that this compound could play a role in cancer treatment by targeting specific cancer-related pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
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In vitro Studies :
- A study assessed the compound's effect on inflammatory cytokines in cultured cells, revealing a significant reduction in pro-inflammatory markers when treated with varying concentrations of the compound.
- Another investigation evaluated its antimicrobial properties against several bacterial strains, demonstrating moderate activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
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In vivo Studies :
- Animal models have been used to assess the anti-inflammatory effects of the compound. Results indicated a reduction in edema and pain response in treated subjects compared to controls.
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Mechanistic Insights :
- Research employing molecular docking techniques has suggested that this compound binds effectively to target sites on key enzymes involved in inflammation and microbial resistance pathways.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-cyclopropylsulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c11-10(12)7-1-3-8(4-2-7)15(13,14)9-5-6-9/h1-4,9H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHGPJWPMADJGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737316 | |
Record name | 4-(Cyclopropanesulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346608-85-2 | |
Record name | 4-(Cyclopropanesulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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